4-Benzoylbenzohydrazide
Description
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-benzoylbenzohydrazide |
InChI |
InChI=1S/C14H12N2O2/c15-16-14(18)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18) |
InChI Key |
QMDVKEBXWVWKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Parameters
Key Observations :
- Lipophilicity: The benzoyl group in this compound enhances lipophilicity compared to polar substituents like methoxy (-OCH₃) or nitro (-NO₂). This property is critical for membrane permeability in drug design .
- Hydrogen Bonding : Methoxy and hydrazide groups in derivatives like 4-methoxybenzhydrazide facilitate hydrogen bonding, influencing crystal packing and solubility .
- Reactivity : Nitro-substituted derivatives exhibit higher electrophilicity, making them reactive intermediates for synthesizing amines or heterocycles .
Key Findings :
- Antitubercular Activity : 4-Methoxybenzhydrazide derivatives inhibit Mycobacterium tuberculosis H37Rv at IC₅₀ = 3.2 µM, attributed to hydrogen-bonding interactions with enzyme active sites .
- Electron-Deficient Derivatives: Nitro and dimethylamino groups modulate electronic properties, enhancing interactions with biological targets like DNA or enzymes .
Preparation Methods
Synthesis of 4-Benzoylbenzoyl Chloride
An alternative route involves converting 4-benzoylbenzoic acid to its acid chloride, followed by reaction with hydrazine. This method is advantageous when the ester precursor is unavailable.
Stepwise Procedure
-
Chlorination : 4-Benzoylbenzoic acid (1 mmol) is treated with thionyl chloride (2 mmol) in anhydrous dichloromethane under reflux for 2–3 hours. Excess thionyl chloride is removed under vacuum to isolate 4-benzoylbenzoyl chloride.
-
Hydrazine Reaction : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (0–5°C) solution of hydrazine hydrate (2 mmol) in THF. The mixture is stirred for 1 hour at room temperature.
-
Isolation : The product is filtered, washed with cold water, and recrystallized from ethanol.
Key Data
-
Yield : 70–75% (lower than hydrazinolysis due to side reactions).
-
Purity : >95% by HPLC, with characteristic LCMS peaks at m/z 269 (M+H)+.
Comparative Analysis of Synthetic Methods
The following table summarizes the advantages and limitations of both approaches:
| Parameter | Hydrazinolysis of Ester | Acylation via Acid Chloride |
|---|---|---|
| Starting Material Cost | Moderate (ester synthesis) | High (acid chloride required) |
| Reaction Time | 4–6 hours | 3–5 hours |
| Yield | 85–92% | 70–75% |
| Scalability | Easily scalable | Limited by chlorination step |
| Byproducts | Minimal | HCl gas, requiring careful handling |
Critical Considerations in Process Design
Solvent and Temperature Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
